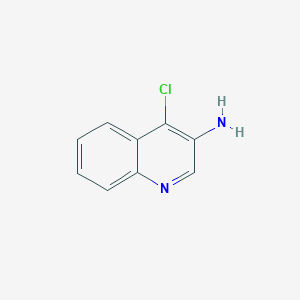

4-Chloroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWICNGJRPKVYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355793 | |

| Record name | 4-chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58401-43-7 | |

| Record name | 4-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58401-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloroquinolin-3-amine

An In-Depth Technical Guide to the Synthesis of 4-Chloroquinolin-3-amine

This compound is a pivotal heterocyclic intermediate in medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position and a nucleophilic amino group at the C3 position, makes it a versatile scaffold for constructing more complex molecules. This compound serves as a critical starting material for various pharmacologically active agents. Notably, 3-amino-4-chloroquinoline derivatives have been investigated for their potential as anticancer therapeutics, demonstrating effects such as cell growth inhibition and apoptosis induction[1]. Furthermore, the aminoquinoline core is recognized for its immunomodulatory properties, with related compounds found to enhance immune responses to vaccines by stimulating antigen presentation[1].

This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The core strategy involves a two-stage process: the synthesis of the key precursor, 4-chloro-3-nitroquinoline, followed by its selective reduction to the target amine.

Primary Synthetic Pathway: From 4-Hydroxyquinoline to this compound

The most established and reliable synthesis of this compound proceeds via the key intermediate 4-chloro-3-nitroquinoline[2]. This pathway is advantageous as it utilizes readily available starting materials and involves well-understood, high-yielding chemical transformations. The overall process can be logically divided into two distinct phases: precursor synthesis and the final reduction.

Phase 1: Synthesis of the Precursor, 4-Chloro-3-nitroquinoline

The journey begins with 4-hydroxyquinoline, which is first nitrated to introduce the nitro group at the C3 position, followed by a chlorination reaction to replace the C4 hydroxyl group.

The initial step is the electrophilic nitration of 4-hydroxyquinoline to produce 4-hydroxy-3-nitroquinoline. The hydroxyl group at the C4 position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich C3 position. This reaction is typically carried out using a standard nitrating mixture of nitric acid and sulfuric acid.

With the nitro group in place, the C4 hydroxyl group is converted to a chlorine atom. This transformation is crucial for subsequent reactions. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF)[3].

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This is a powerful chlorinating agent for converting hydroxyl groups to chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

-

N,N-Dimethylformamide (DMF): DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent electrophile than thionyl chloride itself, facilitating a more efficient conversion of the hydroxyl group.

The overall workflow for the synthesis of the 4-chloro-3-nitroquinoline precursor is illustrated below.

Caption: Workflow for the synthesis of the 4-chloro-3-nitroquinoline precursor.

Experimental Protocol: Synthesis of 4-Chloro-3-nitroquinoline[3]

Objective: To synthesize the intermediate 4-chloro-3-nitroquinoline from 4-hydroxy-3-nitroquinoline.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 4-Hydroxy-3-nitroquinoline | 190.15 | 18.7 g (98.4 mmol) | 1.0 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 17.2 mL (236 mmol) | 2.4 |

| N,N-Dimethylformamide (DMF) | 73.09 | 9.2 mL (118 mmol) | 1.2 |

| Ice Water | - | As needed | - |

Procedure:

-

Suspend 4-hydroxy-3-nitroquinoline (18.7 g, 98.4 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Sequentially add thionyl chloride (17.2 mL, 236 mmol) and N,N-dimethylformamide (9.2 mL, 118 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice water to quench the excess thionyl chloride.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-chloro-3-nitroquinoline. The product typically appears as a white to off-white crystalline powder[2].

Phase 2: Reduction of 4-Chloro-3-nitroquinoline to this compound

The final and critical step is the selective reduction of the nitro group at the C3 position to an amino group, yielding the target compound. This transformation must be performed under conditions that do not affect the chloro-substituent at the C4 position or the quinoline ring system itself.

Causality of Method Choice: Several methods are effective for the reduction of aromatic nitro compounds. Common choices include:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method. The reaction is typically carried out in an acidic medium (like concentrated HCl) or an alcohol solvent. It is known for its high chemoselectivity.

-

Iron (Fe) in Acetic Acid or HCl: A cost-effective and "greener" alternative that works well for aromatic nitro group reductions.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. While effective, this method carries a risk of dehalogenation (hydrodechlorination) of the C4-chloro group, making it a less ideal choice without careful optimization.

Given its reliability and chemoselectivity, reduction using tin(II) chloride is a preferred method for this specific transformation.

Caption: Final reduction step to yield this compound.

Experimental Protocol: Reduction of 4-Chloro-3-nitroquinoline

Objective: To synthesize the final product, this compound, by selective reduction of the nitro precursor.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Sample Quantity | Molar Equiv. |

| 4-Chloro-3-nitroquinoline | 208.60 | 10.0 g (47.9 mmol) | 1.0 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 54.1 g (240 mmol) | ~5.0 |

| Ethanol (EtOH) or Acetic Acid | - | 200 mL | - |

| Concentrated HCl (optional) | - | As needed | - |

| Sodium hydroxide (NaOH) solution | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitroquinoline (10.0 g, 47.9 mmol) in ethanol or acetic acid (200 mL).

-

Add tin(II) chloride dihydrate (54.1 g, 240 mmol) to the solution. If using ethanol, add concentrated HCl dropwise until the solution is acidic.

-

Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. If the solvent is acidic, carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that hinges on the successful preparation of the 4-chloro-3-nitroquinoline intermediate. The subsequent selective reduction of the nitro group provides a reliable route to the final product. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly during the reduction step to avoid dehalogenation, is paramount for achieving high yields and purity of this valuable synthetic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinolin-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Chloroquinolin-3-amine (CAS No. 58401-43-7). As a key heterocyclic building block, its unique electronic and structural features make it a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical predictions and available experimental data to facilitate its application in research and development. We will delve into its structural attributes, spectroscopic characteristics, a plausible synthetic pathway, and essential safety protocols.

Introduction

This compound is a substituted quinoline derivative featuring both an amine and a chloro group on the pyridine ring. This arrangement of a halogen and an amino group on adjacent positions of the quinoline core imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. The quinoline scaffold itself is a well-established pharmacophore, present in numerous therapeutic agents, most notably antimalarials like chloroquine.[1] The specific substitution pattern of this compound allows for targeted modifications, making it a valuable starting material for generating libraries of novel compounds for biological screening. Recent interest has also highlighted its potential as a vaccine adjuvant and an anticancer agent, further underscoring the need for a detailed understanding of its chemical and physical properties.[2][3]

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. These parameters influence solubility, reactivity, and bioavailability. The data presented below combines experimentally determined values with well-regarded computational predictions.

| Property | Value | Data Type | Source(s) |

| CAS Number | 58401-43-7 | Experimental | [4][5][6] |

| Molecular Formula | C₉H₇ClN₂ | Experimental | [4][5] |

| Molecular Weight | 178.62 g/mol | Experimental | [4][5] |

| Appearance | Yellowish brown solid | Experimental | |

| Melting Point | 142-143 °C | Experimental | |

| Boiling Point | 308.1 ± 22.0 °C | Predicted | [7] |

| Density | 1.363 ± 0.06 g/cm³ | Predicted | |

| pKa (acidic) | 3.55 ± 0.24 | Predicted | |

| LogP | 2.47 - 2.57 | Computational | [4][7] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Computational | [4] |

Note: Predicted values are derived from computational algorithms and should be used as estimates until experimentally verified.

Solubility Profile

Experimentally determined quantitative solubility data for this compound is not widely available in the literature. However, based on its structure and predicted LogP value, it is expected to exhibit moderate solubility in polar organic solvents.[2] For practical lab work, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol or ethanol are recommended as starting points for solubilization. Its basic amino group suggests that solubility may be enhanced in acidic aqueous solutions due to salt formation.

Structural and Electronic Features

The molecule consists of a bicyclic quinoline core with a chlorine atom at position 4 and a primary amine group at position 3. The chloro group acts as an electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution reactions. The amino group is a key site for derivatization and influences the basicity and hydrogen bonding capacity of the molecule.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible and widely used method for analogous compounds involves the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline precursor.[8] The synthesis of 4-aminoquinoline derivatives is a well-established field in organic chemistry.[9][10]

The general strategy involves reacting a suitable 4-chloroquinoline with an amino source. A common precursor would be 3-nitro-4-chloroquinoline, which could then be reduced to the desired product.

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative example based on general procedures for similar compounds and has not been optimized for this compound specifically.

Step 1: Synthesis of 4-Chloro-3-nitroquinoline

-

To a round-bottom flask, add 4-hydroxy-3-nitroquinoline (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a fume hood.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitroquinoline.

Step 2: Reduction to this compound

-

Suspend the 4-chloro-3-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂, 3-5 equivalents) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

If using SnCl₂, basify the cooled reaction mixture with a concentrated NaOH solution to precipitate the tin salts and dissolve the product.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Amino Group: The primary amine at the C3 position is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and diazotization. This serves as a primary handle for derivatization.

-

Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although its reactivity is modulated by the adjacent electron-donating amino group. This allows for the introduction of various nucleophiles at this position.

Analytical and Spectroscopic Profile

While specific, publicly archived experimental spectra for this compound are scarce, some suppliers indicate the availability of NMR and MS data upon request.[11] Based on its structure, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, typically in the range of 7.0-8.5 ppm. A broad singlet corresponding to the two protons of the NH₂ group would also be expected, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbons attached to the nitrogen and chlorine atoms (C3 and C4) would show characteristic shifts influenced by the electronegativity of these heteroatoms. Aromatic carbons typically resonate between 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit key absorption bands confirming the presence of the main functional groups:

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3200-3500 cm⁻¹ region.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 178. An isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom.

Safety, Handling, and Storage

Hazard Identification

Commercial suppliers classify this compound with the GHS07 pictogram and a "Warning" signal word, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[4] Safety data for closely related isomers like 4-amino-7-chloroquinoline suggest potential for acute oral toxicity and serious eye irritation.[12]

GHS Hazard Statements (Inferred from related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.[11]

-

Protect from light to prevent degradation.[4]

-

Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and chemical synthesis. This guide has consolidated the available physicochemical data, outlined a plausible synthetic approach, and provided essential safety and handling information. While a lack of publicly available experimental spectral data necessitates a predictive approach to its analytical characterization, the information provided herein serves as a robust foundation for researchers to incorporate this compound into their scientific endeavors. Further experimental validation of the predicted properties is encouraged to enrich the collective understanding of this versatile molecule.

References

- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 58401-43-7: 4-Chloro-3-quinolinamine | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-4-chloroquinoline | 58401-43-7 | FA145052 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 58401-43-7 [sigmaaldrich.com]

- 7. CAS:58401-43-7 FT-0723606 this compound Product Detail Information [finetechchem.com]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 58401-43-7|this compound|BLD Pharm [bldpharm.com]

- 12. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to 4-Chloroquinolin-3-amine (CAS No. 58401-43-7): A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloroquinolin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis strategies, core reactivity, and its pivotal role in the development of targeted therapeutics, including kinase inhibitors and potential protein degraders.

Introduction: The Quinoline Core and Its Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most famously the antimalarial drug chloroquine. The introduction of specific functional groups onto this bicyclic aromatic system allows for the fine-tuning of pharmacological properties. This compound (also known as 3-Amino-4-chloroquinoline) has emerged as a particularly valuable intermediate. Its unique arrangement of an amino group at the 3-position and a reactive chloro group at the 4-position provides a versatile platform for constructing complex molecules with diverse biological activities. This compound is instrumental in synthesizing libraries of derivatives for screening against various therapeutic targets, including kinases and pathogenic proteins.

Physicochemical and Structural Characteristics

This compound is typically a yellowish-brown solid at room temperature. Its structure features a quinoline ring system with two key functional groups that dictate its reactivity: an electron-donating amino group and an electron-withdrawing chloro group positioned for facile displacement.

| Property | Value / Description | Source(s) |

| CAS Number | 58401-43-7 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Yellowish-brown solid | |

| Purity | Typically ≥97% | |

| SMILES | NC1=C(Cl)C2=CC=CC=C2N=C1 | |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | |

| LogP (Computed) | 2.4704 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Storage | 4°C, protect from light |

Synthesis Strategies

While this compound is commercially available, understanding its synthesis provides context for its utility. The preparation of substituted 4-aminoquinolines generally falls into several major strategic categories. A common approach involves the construction of the quinoline ring system from acyclic precursors, followed by functional group interconversion.

A relevant patented method for producing 4-amino-chloroquinolines involves the condensation of an appropriate amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one, followed by aromatization, often catalyzed by a ruthenium-based catalyst.

More broadly, the synthesis of the 4-aminoquinoline scaffold can be achieved via nucleophilic aromatic substitution on a precursor like 4,7-dichloroquinoline. Other advanced methods include palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of amines.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 carbon electron-deficient and thus an excellent electrophilic site for attack by nucleophiles.

The generally accepted mechanism proceeds in two steps:

-

Nucleophilic Attack: A nucleophile (typically an amine) attacks the C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

This powerful and predictable reactivity allows for the straightforward coupling of various amines, alcohols, and thiols to the quinoline core, enabling the generation of diverse molecular libraries.

A Technical Guide to the Spectroscopic Profile of 4-Chloroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, which is a core structure in many pharmacologically active molecules, a thorough understanding of its chemical and physical properties is paramount for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis provides a fundamental and powerful tool for the structural elucidation and purity assessment of such compounds. This in-depth technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are based on established principles of spectroscopy and comparative data from structurally related molecules, offering a valuable resource for researchers working with this and similar chemical entities.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key structural features that influence its spectral characteristics.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of similar structures.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the amine group. The electron-withdrawing effects of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating nature of the amino group, will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | s | H-2 |

| ~7.8 - 8.0 | m | H-5, H-8 |

| ~7.4 - 7.6 | m | H-6, H-7 |

| ~4.0 - 5.0 | br s | -NH₂ |

Rationale for Assignments:

-

H-2: This proton is situated on a carbon adjacent to the heterocyclic nitrogen and is deshielded, thus appearing at a downfield chemical shift.

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring portion of the quinoline will appear as a complex multiplet in the aromatic region. Protons H-5 and H-8 are typically found further downfield due to their proximity to the fused heterocyclic ring.

-

-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature. This signal will typically disappear upon the addition of D₂O due to proton exchange.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum will be characterized by nine distinct signals corresponding to the nine carbon atoms in the this compound structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~148 | C-8a |

| ~145 | C-4 |

| ~135 | C-3 |

| ~130 | C-6 |

| ~128 | C-5 |

| ~125 | C-7 |

| ~122 | C-4a |

| ~120 | C-8 |

Rationale for Assignments:

-

The chemical shifts are predicted based on the known electronic effects of the substituents on the quinoline ring. The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-4) are expected to be significantly deshielded and appear at the downfield end of the spectrum.

-

The carbon bearing the amino group (C-3) will also be influenced, and its chemical shift will be distinct from the other aromatic carbons.

-

The remaining carbons of the benzene ring will resonate in the typical aromatic region, with their precise chemical shifts influenced by their position relative to the fused heterocyclic ring and the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic quinoline ring, and the C-Cl stretch.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H symmetric and asymmetric stretching (primary amine) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N aromatic ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 700 | Medium | C-Cl stretching |

Causality Behind Experimental Observations:

-

N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

Aromatic C-H Stretching: The presence of the quinoline ring system will give rise to multiple weak to medium bands just above 3000 cm⁻¹.

-

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected to appear as a strong band in this region.

-

Aromatic Ring Stretching: The conjugated π-system of the quinoline ring will result in several characteristic absorption bands in the fingerprint region.

-

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group will produce a strong absorption band.

-

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178/180 | Molecular ion [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 143 | [M - Cl]⁺ |

| 116 | [M - Cl - HCN]⁺ |

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is likely to proceed through initial loss of a chlorine atom, followed by the elimination of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation pattern for such heterocyclic systems.

Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw free induction decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and all significant fragment ions.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the characteristic spectral features outlined in this document, researchers and scientists can confidently identify and characterize this important heterocyclic compound. The provided interpretations, based on fundamental spectroscopic principles and comparative analysis, serve as a valuable reference for those engaged in the synthesis and development of novel quinoline-based molecules for various applications, particularly in the field of drug discovery.

References

reactivity and stability of 4-Chloroquinolin-3-amine

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloroquinolin-3-amine

This guide provides an in-depth analysis of the chemical (CAS 58401-43-7), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships that govern the molecule's behavior, offering field-proven insights into its practical application and handling.

Molecular Architecture and Electronic Landscape

This compound is a bifunctional quinoline derivative. Its reactivity is dictated by the interplay of three key features: the quinoline core, the C3-amino group, and the C4-chloro substituent.

-

Quinoline Core: A fused aromatic system, the quinoline ring is inherently electron-deficient, particularly at the C2 and C4 positions. This deficiency is amplified by the electron-withdrawing nature of the ring nitrogen.

-

C3-Amino Group (-NH₂): As a primary amine, this group is a potent electron-donating group through resonance and a primary site for nucleophilic attack and hydrogen bonding. Its presence modulates the electron density of the entire ring system.

-

C4-Chloro Group (-Cl): An electron-withdrawing group by induction but a weak electron-donating group by resonance. Crucially, it is positioned at an electron-deficient carbon and serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

The molecule's structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 58401-43-7 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [2][3] |

| Molecular Weight | 178.62 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| logP | 2.4704 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Purity (Typical) | ≥97% | [2] |

Core Reactivity: A Tale of Two Functional Groups

The primary reactivity pathways for this compound revolve around the nucleophilicity of the C3-amine and the electrophilicity of the C4-carbon, making it a versatile scaffold for constructing more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the most significant and widely exploited reaction pathway for this molecule. The electron-deficient nature of the quinoline ring system makes the C4 position highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[1][4] This reaction is the cornerstone for synthesizing a vast array of 4-substituted-3-aminoquinoline derivatives, which are precursors to compounds with significant biological activity, including potential anticancer and antimalarial agents.[5][6]

Causality of Reactivity: The SNAr mechanism is facilitated because the addition of a nucleophile to the C4 position creates a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized effectively across the aromatic system and onto the electronegative ring nitrogen, which stabilizes the intermediate and lowers the activation energy for the reaction.

Caption: Generalized SNAr mechanism at the C4 position.

Common nucleophiles used in this reaction include primary and secondary amines, alcohols, and thiols. Reaction conditions can be tailored; conventional heating in solvents like DMF or the use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[4]

Reactions at the C3-Amino Group

The primary amine at the C3 position behaves as a typical aromatic amine. It is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides. This reaction must be carefully controlled, as over-alkylation to form secondary and tertiary amines or even quaternary ammonium salts is possible.[7]

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X).

The presence of the C4-chloro group can influence the basicity and nucleophilicity of the C3-amine through its inductive electron-withdrawing effect.

Stability and Degradation Profile

Understanding the stability of this compound is critical for its effective use in synthesis and for ensuring the integrity of resulting products.

Key Factors Influencing Stability

-

Light: Aromatic amines are often susceptible to photo-oxidation. The quinoline nucleus can absorb UV light, leading to the formation of reactive excited states that can degrade the molecule. Therefore, it is recommended to store the compound protected from light.[2]

-

Temperature: While the solid is relatively stable, prolonged exposure to high temperatures, especially in solution, can promote degradation. Thermal degradation of amines can be complex, potentially involving polymerization or reaction with solvent impurities.[8] Standard storage conditions are often refrigerated (e.g., 4°C) to minimize thermal decomposition over long periods.[2]

-

pH and Hydrolysis: In highly acidic or basic aqueous solutions, the C4-chloro group may be susceptible to hydrolysis to form the corresponding 4-hydroxyquinolin-3-amine, particularly upon heating. The rate of this hydrolysis is generally slow under neutral conditions.

-

Oxidizing Agents: The amino group is readily oxidized. Contact with strong oxidizing agents should be avoided to prevent the formation of nitroso, nitro, or polymeric degradation products.[9]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following protocols are essential:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 4°C is recommended.[2]

-

Handling: Handle in a well-ventilated place, such as a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid creating dust.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocol: SNAr with an Aliphatic Amine

This protocol provides a self-validating workflow for the synthesis of an N-alkyl-4-aminoquinolin-3-amine derivative, a common application of the title compound.

Objective: To synthesize N-butyl-3-aminoquinolin-4-amine via nucleophilic aromatic substitution.

Materials:

-

This compound

-

n-Butylamine (excess, ~3-5 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or neat if butylamine is used as solvent)

-

Dichloromethane (DCM)

-

5% aq. NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

TLC plates (silica gel)

-

Mobile phase for TLC (e.g., 9:1 DCM:Methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (or neat n-butylamine).

-

Reagent Addition: Add n-butylamine (3-5 eq) to the flask. Causality Note: An excess of the amine nucleophile is used to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.

-

Heating: Heat the reaction mixture to 80-130°C. The optimal temperature depends on the solvent and the reactivity of the amine.[5]

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically. Spot the starting material and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete when the starting material spot has been completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Take up the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine. Causality Note: The bicarbonate wash removes any residual acidic byproducts (HCl).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-butyl-3-aminoquinolin-4-amine.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for a typical SNAr reaction.

Safety and Hazard Profile

While specific GHS data for this compound is not extensively published, the hazard profile can be inferred from its structural components: a chloro-aromatic and an amino-aromatic. Related compounds like 4-chloroaniline and quinoline are classified as toxic and irritants.[12][13][14]

-

Potential Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12][15]

-

Precautionary Measures: Always handle with appropriate engineering controls (fume hood) and PPE.[11] Avoid breathing dust and prevent contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[11]

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of 4-Chloroquinolin-3-amine

Preamble: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence stems from its ability to intercalate with DNA and inhibit key enzymes, leading to applications ranging from antimalarials like chloroquine to novel anticancer agents.[1] 4-Chloroquinolin-3-amine (CAS No: 58401-43-7), a specific isomer within this privileged class, represents a versatile building block for the synthesis of new chemical entities.[2][3][4] Its unique substitution pattern—an electron-donating amine group at the 3-position and an electron-withdrawing chlorine atom at the 4-position—creates a distinct electronic and steric profile that is of significant interest to drug development professionals.

This guide provides a comprehensive framework for the structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind these analytical choices. A robust and unambiguous structural verification is the bedrock upon which all subsequent biological and pharmacological data are built. This document outlines a self-validating system of orthogonal analytical techniques designed to provide an unassailable structural proof for researchers, scientists, and drug development professionals.

Foundational Properties and Molecular Identity

Before embarking on spectroscopic analysis, it is imperative to confirm the foundational properties of the molecule. This initial data provides the theoretical basis for interpreting subsequent experimental results.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [2][4] |

| Molecular Weight | 178.62 g/mol | [2][4] |

| CAS Number | 58401-43-7 | [2][3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | [4] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Mass Spectrometry: The First Experimental Proof

Mass Spectrometry (MS) provides the most direct evidence of a compound's molecular weight, serving as the initial and most critical checkpoint in structural verification.

Theoretical Underpinnings & Expected Results

For this compound, the key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a predictable isotopic signature in the mass spectrum.

-

Molecular Ion Peak [M]⁺: Corresponding to the molecular weight with the ³⁵Cl isotope, expected at m/z ≈ 178.04.

-

Isotopic Peak [M+2]⁺: Corresponding to the molecule with the ³⁷Cl isotope, expected at m/z ≈ 180.04.

-

Intensity Ratio: The relative intensity of the [M]⁺ to [M+2]⁺ peaks should be approximately 3:1, which is a hallmark confirmation of the presence of a single chlorine atom.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Impact (EI) at 70 eV. This is a standard hard ionization technique that provides reproducible fragmentation patterns.

-

Inlet System: Use a direct insertion probe or a Gas Chromatography (GC) inlet if sample purity is a concern.

-

Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution mass measurement.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and potential fragments.

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire several scans to ensure signal stability and average the spectra.

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ and the [M+2]⁺ peak.

-

Confirm the ~3:1 intensity ratio.

-

Analyze the fragmentation pattern for structural clues (e.g., loss of Cl, HCN).

-

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Theoretical Underpinnings & Expected Absorptions

Based on its structure, this compound is a primary aromatic amine. The expected IR absorptions are highly characteristic.[5]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale & Commentary |

| 3450–3300 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp (two bands) | The presence of two distinct, sharp peaks in this region is definitive proof of a primary amine (-NH₂).[5][6] |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the quinoline ring system. |

| 1650–1580 | N-H Bend (Scissoring) | Medium to Strong | This bending vibration further confirms the primary amine functionality.[5][6] |

| 1600–1450 | Aromatic C=C & C=N Stretch | Medium to Strong (multiple bands) | These absorptions are characteristic of the quinoline aromatic core. |

| 1335–1250 | Aromatic C-N Stretch | Strong | The position of this band is indicative of an amine attached to an aromatic ring.[5] |

| 850–650 | C-Cl Stretch | Medium to Strong | This bond vibration typically appears in the fingerprint region and can be difficult to assign definitively without computational support. |

Visualizing Key Vibrational Modes

Caption: Key functional groups and their characteristic IR regions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Label the significant peaks and compare them against the expected values in Table 2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Theoretical Underpinnings & Expected Spectra

-

¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm. The chemical shift can be highly variable depending on solvent and concentration.

-

Aromatic Protons: Five protons on the quinoline ring system, expected in the 7-9 ppm region. Their chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) will be complex but are predictable based on the electronic effects of the chloro and amino substituents. Protons adjacent to the ring nitrogen will be the most downfield (highest ppm).

-

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.

-

Carbon Count: Expect 9 distinct signals for the 9 carbon atoms in the molecule.

-

Chemical Shifts: The chemical shifts will be influenced by the attached atoms. The carbon atom bonded to the chlorine (C4) and the carbon bonded to the amine (C3) will be significantly affected. Aromatic carbons typically appear between 110-160 ppm.

-

Integrated Characterization Workflow

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 58401-43-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

A Guide to Theoretical and Computational Analysis of 4-Chloroquinolin-3-amine: A Framework for Drug Discovery

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][2][3] Within this esteemed class of compounds, 4-Chloroquinolin-3-amine presents a unique substitution pattern that warrants in-depth investigation. Its structural features—a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 3-position—suggest a versatile building block for the synthesis of novel therapeutic candidates.[4][5]

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols rooted in established quantum chemical methods. By elucidating the molecule's structural, electronic, and reactive properties, this guide aims to accelerate its exploration in drug discovery pipelines.

Part 1: Quantum Chemical Characterization

The cornerstone of understanding a molecule's intrinsic properties lies in the application of quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting molecular characteristics with a high degree of accuracy.[2][3] The following workflow outlines the essential computational steps for a thorough analysis of this compound.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the global minimum on the potential energy surface.

Protocol: Geometry Optimization

-

Input Structure: A 2D or approximate 3D structure of this compound is drawn using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is selected as the primary computational engine. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[2]

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds.

-

Execution: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. The output will provide the optimized Cartesian coordinates of each atom, as well as key structural parameters.

Causality: An accurate optimized geometry is paramount as all subsequent calculations, including vibrational frequencies and electronic properties, are dependent on this structure. An incorrect geometry will lead to erroneous predictions.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to ensure that the structure corresponds to a true energy minimum and to predict its vibrational spectra.

Protocol: Vibrational Analysis

-

Input: The optimized geometry of this compound from the previous step.

-

Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verification: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum.

-

Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities are used to simulate the infrared (IR) and Raman spectra.

-

Scaling: It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data, as theoretical calculations are performed on a single molecule in the gaseous state and do not account for anharmonicity.[2]

Trustworthiness: The comparison of the theoretically predicted IR and Raman spectra with experimentally obtained spectra serves as a crucial validation of the chosen computational method and the accuracy of the optimized structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Protocol: HOMO-LUMO Analysis

-

Input: The optimized molecular geometry.

-

Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

-

Data Extraction: The energies of the HOMO and LUMO are used to calculate various quantum chemical descriptors.

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of an electron |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | A measure of chemical reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of electrophilic character |

These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Protocol: MEP Map Generation

-

Input: The optimized molecular geometry and its calculated wavefunction.

-

Calculation: The MEP is calculated on the molecule's electron density surface.

-

Visualization: The MEP is visualized as a color-coded map, where:

-

Red: Regions of high electron density (negative potential), indicating sites for electrophilic attack.

-

Blue: Regions of low electron density (positive potential), indicating sites for nucleophilic attack.

-

Green: Regions of neutral potential.

-

The MEP map for this compound would likely show a negative potential around the nitrogen atom of the quinoline ring and the amino group, and a positive potential around the hydrogen atoms.

Part 2: Application in Drug Development - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a target protein.

Molecular Docking Workflow

The following is a generalized workflow for performing a molecular docking study.

Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the target protein. This is typically a pocket or cavity where the natural substrate binds.

-

A grid box is generated around this site to define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, GOLD) to systematically search for the best binding poses of the ligand within the defined grid box.

-

-

Analysis of Results:

-

The results are ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol).

-

The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Table 2: Example of Molecular Docking Results

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | Plasmodium falciparum Lactate Dehydrogenase | -7.5 | ASP53, ILE54, GLY99 | ASP53 (O) ... H-N (amine) |

| Chloroquine (Reference) | Plasmodium falciparum Lactate Dehydrogenase | -8.2 | ASP53, VAL55, LYS102 | ASP53 (O) ... H-N (side chain) |

Note: The data in this table is illustrative and would need to be generated from an actual docking simulation.

Expertise & Experience: The choice of the target protein is critical and should be based on the therapeutic area of interest. For 4-aminoquinolines, relevant targets could include proteins from the malaria parasite Plasmodium falciparum or various kinases involved in cancer.[4][7] The interpretation of docking results requires an understanding of protein-ligand interactions and can provide valuable insights for lead optimization.

Part 3: Visualizations

Visual representations are essential for conveying complex information in a clear and concise manner.

Caption: A workflow for the theoretical and computational analysis of this compound.

Caption: The molecular structure of this compound.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust and validated pathway for the in-depth characterization of this compound. By systematically analyzing its geometric, vibrational, and electronic properties, and by exploring its potential interactions with biological targets through molecular docking, researchers can gain critical insights into its therapeutic potential. This framework not only serves as a guide for studying the title compound but also as a template for the computational investigation of other novel heterocyclic compounds in the ongoing quest for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. Buy 4-Chloroquinolin-7-amine | 451447-23-7 [smolecule.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from 4-Chloroquinolin-3-amine

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems to form the 1H-pyrazolo[3,4-b]quinoline scaffold has garnered significant attention in the fields of medicinal chemistry and materials science. These tricyclic azaheterocyclic compounds are structurally analogous to purine bases, suggesting a potential for interaction with various biological targets.[1][2] Indeed, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antiviral, antimicrobial, and antitumor properties.[3][4] Furthermore, their unique photophysical characteristics have led to their investigation as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[5][6]

The synthetic versatility of the quinoline and pyrazole precursors allows for extensive functionalization, enabling the fine-tuning of their biological and physical properties. This document provides a detailed guide for the synthesis of the pyrazolo[3,4-b]quinoline core, specifically utilizing 4-chloroquinolin-3-amine as a key starting material. The protocols and insights provided herein are intended for researchers, scientists, and professionals in drug development seeking to explore this promising class of compounds.

Synthetic Strategy and Mechanistic Rationale

The synthesis of pyrazolo[3,4-b]quinolines from this compound can be efficiently achieved through a condensation reaction with a suitable hydrazine, followed by an intramolecular cyclization. This approach leverages the reactivity of the amino and chloro substituents on the quinoline core to construct the fused pyrazole ring.

A plausible reaction mechanism for this transformation is outlined below. The initial step involves the nucleophilic attack of the hydrazine on the electrophilic carbon at the 4-position of the quinoline ring, leading to the displacement of the chloride leaving group. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the carbon of the imine formed in situ from the 3-amino group. Subsequent aromatization yields the stable pyrazolo[3,4-b]quinoline scaffold.

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow from this compound to the pyrazolo[3,4-b]quinoline product.

Caption: Synthetic workflow for pyrazolo[3,4-b]quinoline.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a representative pyrazolo[3,4-b]quinoline from this compound and hydrazine hydrate.

Materials and Reagents:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Triethylamine

-

Deionized Water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Reagent Addition: To this solution, add triethylamine (a few drops) as a base to facilitate the reaction. Subsequently, add hydrazine hydrate (1.5 eq.) dropwise at room temperature with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 15-20 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the excess solvent and hydrazine hydrate can be removed under reduced pressure using a rotary evaporator.[3]

-

Isolation: Pour the concentrated reaction mixture or the cooled suspension into cold water. Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filtered solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the obtained solid product under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Characterization of the Synthesized Pyrazolo[3,4-b]quinoline

The structure and purity of the synthesized pyrazolo[3,4-b]quinoline should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and pyrazole rings, as well as signals for any substituents. The NH proton of the pyrazole ring will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the fused heterocyclic system. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the product. |

| IR Spec. | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N, and C=C stretching in the aromatic region. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the quality of reagents. |

| Poor precipitation. | Concentrate the reaction mixture further before adding to water. Cool the solution in an ice bath to promote precipitation. | |

| Impure product | Incomplete removal of starting materials. | Optimize the washing steps. Perform purification by column chromatography. |

| Side reactions. | Adjust reaction conditions (e.g., temperature, base). |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of the valuable pyrazolo[3,4-b]quinoline scaffold starting from this compound. The detailed protocol, mechanistic insights, and characterization guidelines are designed to enable researchers to successfully synthesize and explore this important class of heterocyclic compounds for various applications in drug discovery and materials science. The inherent versatility of this synthetic route allows for the introduction of a wide range of substituents on both the quinoline and pyrazole moieties, paving the way for the development of novel and potent bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]

- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Chloroquinolin-3-amine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and oncology.

Introduction: The Central Role of Kinases and the Quinoline Scaffold